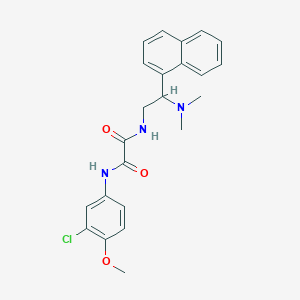

![molecular formula C8H13ClO3S B2410676 2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride CAS No. 2138512-51-1](/img/structure/B2410676.png)

2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

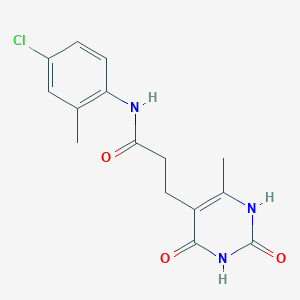

2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride is a chemical compound with the molecular weight of 224.71 . It is a powder in physical form .

Molecular Structure Analysis

The IUPAC name of this compound is (2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride . The InChI code is 1S/C8H13ClO3S/c9-13(10,11)6-8-3-1-7(2-4-8)5-12-8/h7H,1-6H2 .Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 224.71 . The storage temperature is -10 degrees .Applications De Recherche Scientifique

Synthesis of Polyfunctional Glycosyl Derivatives

The oxabicyclo[3.2.1]octane framework, similar to 2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride, is a crucial structural element in many biologically important compounds, particularly in natural substances. It is used in the synthesis of oxygen heterocyclic natural molecules like pyran or furan series, showcasing its versatility in organic synthesis (Ievlev et al., 2016).

Cation Studies

Research on 2-Oxabicyclo[3.2.1]oct-7-yl Cations has provided insights into the conformational effects and symmetry in such molecules. This study contributes to the understanding of the structural and electronic properties of oxabicyclic compounds (Kirmse & Mönch, 1992).

Platelet Antiaggregating and Local Anesthetic Activities

Compounds derived from 2-Oxabicyclo[2.2.2]octan-6-ol have shown significant platelet antiaggregating activity in vitro, superior to acetylsalicylic acid, and appreciable local anesthetic activity. This highlights the potential therapeutic applications of these compounds (Schenone et al., 1990).

Synthesis of Sulfoxides

The oxidation of sulfides to sulfoxides using bromine complexes of diazabicyclo[2.2.2]octane demonstrates the use of oxabicyclic structures in chemical synthesis and the preparation of sulfoxides (Ōae et al., 1966).

Asymmetric Synthesis

Catalytic asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives has been achieved using platinum-containing carbonyl ylides, indicating the utility of oxabicyclic structures in creating enantiomerically enriched compounds (Ishida et al., 2010).

Role in Flavors and Perfumery

Derivatives of 2-oxabicyclo[2.2.2]octanes are useful in the flavor and fragrance industry, signifying their importance in consumer products (Petrusel, 2008).

Safety and Hazards

The safety information available indicates that this compound is dangerous . Hazard statements include H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) . Precautionary statements include P260 (do not breathe dust/fume/gas/mist/vapours/spray), P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P264 (wash thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Propriétés

IUPAC Name |

2-oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO3S/c9-13(10,11)6-8-3-1-7(2-4-8)5-12-8/h7H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYFRMWJZJMKLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1CO2)CS(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2410594.png)

![2-[(5Z)-5-[2-(4-chloroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2410598.png)

![2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-oxazol-5(4H)-one](/img/structure/B2410600.png)

![3-(2-Methoxynaphthalen-1-YL)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2410601.png)

![3-[(Dimethylamino)methylene]-1-(4-nitrophenyl)-2-pyrrolidinone](/img/structure/B2410602.png)

![2-Methyl-7-nitro-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-one](/img/structure/B2410607.png)

![1-(4-Chlorophenyl)-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butane-1,4-dione](/img/structure/B2410614.png)